Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate
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Description
Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate is a useful research compound. Its molecular formula is C19H17FN2O4S2 and its molecular weight is 420.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
This compound has been synthesized and characterized in several studies. For example, Kumar et al. (2016) described the synthesis of related ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate via Knoevenagel condensation, providing insights into the structural and antimicrobial activities of these compounds. This synthesis involves reactions under specific conditions, highlighting the compound's potential as a scaffold for further chemical modifications (Kumar et al., 2016).
Potential Biological Activities
Research has focused on the derivatives of thieno[3,2-d]pyrimidin for their biological activities. Maruoka et al. (2001) synthesized derivatives related to Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate, indicating the potential for discovering new pharmacologically active molecules. These compounds have been evaluated for various biological activities, suggesting their utility in developing therapeutic agents (Maruoka et al., 2001).
Antimicrobial and Antifungal Applications
Some studies have explored the antimicrobial and antifungal susceptibilities of similar compounds. For instance, Kumar et al. (2016) and Kariyappa et al. (2016) synthesized compounds like this compound and evaluated their antimicrobial and antifungal activities. These studies contribute to understanding how modifications to the chemical structure affect biological activity, suggesting the potential use of such compounds in combating microbial infections (Kumar et al., 2016).
Properties
IUPAC Name |
ethyl 4-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c1-2-26-16(24)9-14(23)11-28-19-21-15-7-8-27-17(15)18(25)22(19)10-12-3-5-13(20)6-4-12/h3-8H,2,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMBEJZBNHUCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)F)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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